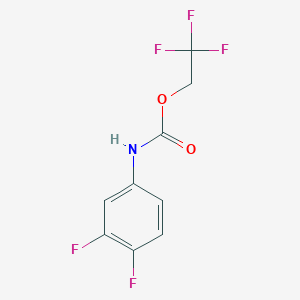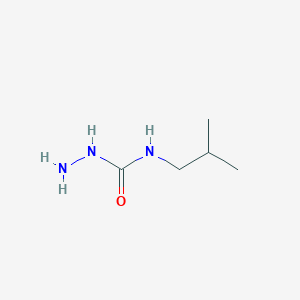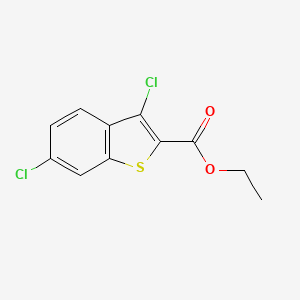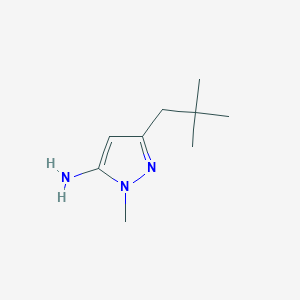
2,2,2-trifluoroethyl N-(3,4-difluorophenyl)carbamate
Übersicht
Beschreibung
“2,2,2-trifluoroethyl N-(3,4-difluorophenyl)carbamate” is a compound used in various fields of research and industry. It has a molecular weight of 255.14 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H6F5NO2 . The InChI Code is 1S/C9H6F5NO2/c10-5-1-2-7 (6 (11)3-5)15-8 (16)17-4-9 (12,13)14/h1-3H,4H2, (H,15,16) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound has a molecular weight of 255.14 .Wirkmechanismus
2,2,2-trifluoroethyl N-(3,4-difluorophenyl)carbamate acts as an inhibitor of certain enzymes involved in the synthesis of proteins and nucleic acids. It has been reported to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which is involved in the synthesis of cholesterol. It also inhibits the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. In addition, it has been reported to inhibit the enzyme phosphodiesterase, which is involved in the breakdown of certain compounds in the body.
Biochemical and Physiological Effects
This compound has been reported to have a wide range of biochemical and physiological effects. It has been reported to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which is involved in the synthesis of cholesterol. It has also been reported to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. In addition, it has been reported to inhibit the enzyme phosphodiesterase, which is involved in the breakdown of certain compounds in the body. This compound has also been reported to have anti-inflammatory, anti-tumor, and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2,2,2-trifluoroethyl N-(3,4-difluorophenyl)carbamate in lab experiments is its high purity and low cost. It is also relatively easy to synthesize, and it is readily available in the market. However, there are some limitations to using this compound in lab experiments. It is a highly reactive compound and is prone to hydrolysis. In addition, it is volatile and can easily evaporate.
Zukünftige Richtungen
The future of 2,2,2-trifluoroethyl N-(3,4-difluorophenyl)carbamate research is promising. It has been used in the synthesis of novel compounds and drugs, such as antibiotics, antifungal agents, and anticancer agents. It is also being studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. In addition, it is being studied for its potential use in the synthesis of biodegradable plastics and other materials. Finally, it is being studied for its potential use in the development of green solvents and catalysts.
Synthesemethoden
2,2,2-trifluoroethyl N-(3,4-difluorophenyl)carbamate can be synthesized from the reaction of 3,4-difluorophenyl isocyanate and 2,2,2-trifluoroethyl alcohol in the presence of an acid catalyst. The reaction results in the formation of the desired product, this compound. The reaction is carried out at a temperature of 80-90 °C and a pressure of 1-2 atm. The reaction time is usually 10-15 minutes. The product is then isolated by distillation and purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoroethyl N-(3,4-difluorophenyl)carbamate has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic reactions, as a reagent in organic synthesis, and as an intermediate in the synthesis of other compounds and drugs. This compound has also been used in the synthesis of novel compounds, such as the synthesis of novel antibiotics, antifungal agents, and anticancer agents.
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(3,4-difluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO2/c10-6-2-1-5(3-7(6)11)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULNFQINPCJPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCC(F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301219695 | |
| Record name | 2,2,2-Trifluoroethyl N-(3,4-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1087798-19-3 | |
| Record name | 2,2,2-Trifluoroethyl N-(3,4-difluorophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087798-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-(3,4-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6143370.png)
![2-{7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile](/img/structure/B6143377.png)


![4-[(2-oxopiperidin-1-yl)methyl]benzoic acid](/img/structure/B6143394.png)
![6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B6143399.png)


![N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6143422.png)
![4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B6143449.png)
![2-{[2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B6143454.png)
